molecular formula C19H20N2O4 B3998139 N,1-bis(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N,1-bis(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B3998139
M. Wt: 340.4 g/mol
InChI Key: WAMSGSJLWLGRIC-UHFFFAOYSA-N
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Description

N,1-bis(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly for its potential in oncology and infectious disease studies. This compound belongs to the 5-oxopyrrolidine (or 2-pyrrolidinone) class, a scaffold prevalent in numerous natural products and approved pharmaceuticals, known for its diverse biological potential . Researchers focus on this structural family for its multi-targeting capabilities. Compounds featuring the 5-oxopyrrolidine core have been investigated as inhibitors of complex protein-protein interactions, such as those involving the urokinase receptor (uPAR), which plays a critical role in cancer cell invasion, migration, and metastasis . Furthermore, structural analogs have demonstrated promising biological activities in vitro, including potent and selective antimicrobial effects against multidrug-resistant Staphylococcus aureus strains and anticancer activity against human cancer cell lines such as A549 (lung carcinoma) . The presence of the 4-methoxyphenyl substituent is a common feature in many pharmacologically active molecules, often explored to modulate the compound's electronic properties, lipophilicity, and overall binding affinity to biological targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the safety data sheet prior to use.

Properties

IUPAC Name

N,1-bis(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-24-16-7-3-14(4-8-16)20-19(23)13-11-18(22)21(12-13)15-5-9-17(25-2)10-6-15/h3-10,13H,11-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMSGSJLWLGRIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-bis(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves the reaction of 4-methoxybenzaldehyde with pyrrolidine-3-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,1-bis(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of methoxy groups with other functional groups.

Scientific Research Applications

Synthesis of N,1-bis(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

The synthesis of this compound typically involves the reaction of 5-oxopyrrolidine derivatives with substituted phenyl groups. Recent advancements in synthetic methodologies have allowed for the efficient generation of these compounds through multicomponent reactions and C(sp³)–H activation techniques. For instance, a study highlighted the use of a directed C(sp³)–H functionalization strategy to produce fully substituted 5-oxopyrrolidines, which included the target compound as one of the products with promising yields .

2.1. Inhibition of BACE-1 Enzyme

One of the most notable applications of this compound is its role as an inhibitor of the BACE-1 enzyme, which is implicated in Alzheimer's disease. Research has shown that derivatives containing this pyrrolidine scaffold exhibit sub-micromolar activity against BACE-1, suggesting their potential as therapeutic agents for neurodegenerative diseases . The interaction of these compounds with the BACE-1 S2′ subsite is crucial for their inhibitory action.

2.2. Anticancer Properties

The compound's anticancer activity has also been investigated extensively. Studies indicate that various derivatives of 5-oxopyrrolidines demonstrate significant cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells . For instance, structure-dependent studies have shown that specific substitutions on the phenyl ring can enhance the anticancer efficacy, with some derivatives reducing cell viability by over 60% at certain concentrations .

Case Studies and Findings

Study Findings Significance
Baldini et al. (2024)Identified this compound as a potent BACE-1 inhibitorPotential for Alzheimer's treatment
MDPI Study (2023)Demonstrated anticancer activity against A549 cells with viability reductions up to 63%Implications for lung cancer therapies
PMC Study (2013)Evaluated binding affinity and cellular activity; showed significant inhibition in cancer cell proliferationInsights into mechanism of action

Mechanism of Action

The mechanism of action of N,1-bis(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs. Electron-donating groups : The 4-methoxyphenyl group (electron-donating) in the parent compound may enhance solubility compared to chlorophenyl analogs (electron-withdrawing) .

Pharmacological Activity

Antimicrobial Effects

  • Structural bulkiness from diethyl groups may enhance membrane penetration .
  • : The analog 1-cyclohexyl-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide showed inhibitory activity against Mycobacterium tuberculosis enoyl-ACP reductase (InhA), with molecular docking confirming binding to the 4TZK enzyme structure .

Enzyme Inhibition and Selectivity

  • Chlorophenyl analogs : Increased lipophilicity may enhance blood-brain barrier penetration, though this could also raise toxicity risks .

Biological Activity

N,1-bis(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique molecular structure and potential biological activities. This article reviews its biological activity, focusing on receptor interactions, anticancer properties, and its implications in pharmacology.

Molecular Structure and Synthesis

The compound features a pyrrolidine ring with two 4-methoxyphenyl substituents. Its synthesis typically involves multi-step organic reactions, including oxidation and reduction processes. The specific arrangement of functional groups significantly influences its reactivity and biological activity.

Receptor Interactions

Research indicates that this compound interacts with calcium-sensing receptors and T1R1/T1R3 taste receptors. These interactions may enhance taste sensations such as umami and kokumi, suggesting applications in food science and pharmacology.

Anticancer Properties

The compound has shown promising anticancer activity in various studies. For instance, it was evaluated against A549 human lung carcinoma cells, demonstrating significant cytotoxic effects. The viability of A549 cells was reduced to 21.2% when treated with derivatives of related compounds .

Study 1: Anticancer Activity

In a study assessing the anticancer properties of related pyrrolidine derivatives, it was found that modifications to the phenyl groups could enhance cytotoxicity against cancer cell lines. Specifically, compounds with dichloro substitutions exhibited improved efficacy compared to their unsubstituted counterparts .

Study 2: Taste Modulation

Another investigation focused on the compound's ability to modulate taste receptor activity. The findings suggested that this compound could be utilized in developing flavor enhancers for food products.

Data Table: Biological Activity Summary

Activity Target Effect Reference
Receptor InteractionCalcium-sensing receptorsEnhanced taste sensation
Anticancer ActivityA549 Human Lung CarcinomaReduced cell viability (21.2%)
Antimicrobial PotentialVarious pathogensVariable efficacy

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N,1-bis(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, and how can reaction conditions be optimized?

  • Methodology :

  • Multi-step synthesis : Begin with coupling reactions between 4-methoxyphenylamine and activated pyrrolidinone intermediates. For example, acylation using carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions.
  • Optimization : Use computational reaction path searches (e.g., quantum chemical calculations) to predict energetically favorable pathways and reduce trial-and-error experimentation. Monitor reactions via TLC and optimize solvent systems (e.g., DMF or THF) and temperature (e.g., 60–80°C) to enhance yields .
    • Key Considerations : Control moisture-sensitive steps to avoid hydrolysis of the carboxamide group.

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions and assess stereochemistry. Compare observed chemical shifts with predicted values (e.g., δ 3.8 ppm for methoxy protons).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 383.16).
  • HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Q. What are the best practices for assessing purity during synthesis and purification?

  • Methodology :

  • Chromatography : Use flash column chromatography (silica gel, ethyl acetate/hexane gradient) for intermediate purification.
  • Elemental Analysis : Verify elemental composition (C, H, N) to confirm stoichiometry.
  • Melting Point Analysis : Compare observed melting points with literature values to detect impurities .

Advanced Research Questions

Q. How can computational modeling guide the design of novel derivatives with enhanced bioactivity?

  • Methodology :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity.
  • Molecular Docking : Screen derivatives against target proteins (e.g., kinases) to prioritize candidates with optimal binding affinities.
  • Reaction Path Optimization : Employ tools like the Artificial Force Induced Reaction (AFIR) method to explore feasible synthetic routes for novel analogs .

Q. What strategies resolve discrepancies in reported biological activity data for this compound?

  • Methodology :

  • Standardized Assays : Replicate studies using uniform protocols (e.g., MTT assays for cytotoxicity, IC50_{50} measurements).
  • Control Experiments : Include positive/negative controls (e.g., doxorubicin for cytotoxicity, solvent-only for background).
  • Meta-Analysis : Cross-reference data across studies to identify confounding variables (e.g., cell line specificity, incubation times) .

Q. How can structure-activity relationships (SAR) be established for this compound?

  • Methodology :

  • Functional Group Substitution : Synthesize analogs with variations in methoxy positions (e.g., 3,4-dimethoxy vs. 4-methoxy) and evaluate bioactivity.
  • Pharmacophore Mapping : Identify critical moieties (e.g., carboxamide, pyrrolidinone) via 3D-QSAR models.
  • In Vitro Screening : Test analogs against disease-relevant targets (e.g., cancer cell lines, inflammatory markers) to correlate structural changes with activity .

Q. What in vitro models are suitable for elucidating the compound's mechanism of action?

  • Methodology :

  • Cell-Based Assays : Use apoptosis assays (e.g., Annexin V staining) or cell cycle analysis (flow cytometry) to study cytotoxic effects.
  • Enzyme Inhibition Studies : Measure inhibition of target enzymes (e.g., COX-2, HDACs) using fluorometric or colorimetric substrates.
  • Transcriptomic/Proteomic Profiling : Apply RNA-seq or mass spectrometry to identify downstream pathways affected by the compound .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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N,1-bis(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.